molecular formula C12H15NO B1266789 2-Benzylpent-4-enamide CAS No. 7154-69-0

2-Benzylpent-4-enamide

Cat. No.: B1266789
CAS No.: 7154-69-0
M. Wt: 189.25 g/mol
InChI Key: RKJWJARHPAEWOX-UHFFFAOYSA-N
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Description

2-Benzylpent-4-enamide is an organic compound with the chemical formula C16H19NO. . The compound is characterized by its unique structure, which includes a benzyl group attached to a pent-4-enamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Benzylpent-4-enamide can be achieved through the condensation reaction of benzaldehyde and crotonamide. The process involves the following steps :

    Condensation Reaction: Benzaldehyde is first reacted with crotonamide under basic conditions to give 2-allyl-2-benzamide.

    Oxidation: The product, 2-allyl-2-benzamide, is then oxidized by an oxidizing agent to obtain the target product, this compound.

Another method involves the direct N-dehydrogenation of amides to enamides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride. This method is characterized by its simple setup and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylpent-4-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzylpent-4-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylpent-4-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, and its reactivity is influenced by the presence of the benzyl group and the pent-4-enamide backbone. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpent-4-enamine: Similar structure but with an amine group instead of an amide group.

    2-Benzylpent-4-enol: Similar structure but with an alcohol group instead of an amide group.

    2-Benzylpent-4-enoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

2-Benzylpent-4-enamide is unique due to its specific combination of a benzyl group and a pent-4-enamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Biological Activity

Overview

2-Benzylpent-4-enamide, with the chemical formula C16H19NO, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound features a unique structure characterized by a benzyl group attached to a pent-4-enamide backbone, which influences its biological interactions and activity.

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reaction : Benzaldehyde is reacted with crotonamide under basic conditions to produce 2-allyl-2-benzamide, which is subsequently oxidized to yield the target compound.
  • N-Dehydrogenation : This method utilizes lithium hexamethyldisilazide (LiHMDS) and triflic anhydride for the direct conversion of amides to enamides.

These synthetic routes allow for the production of this compound in various settings, from laboratory to potential industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound acts as a nucleophile, engaging in various chemical reactions that can affect biological pathways. The presence of the benzyl group enhances its reactivity and selectivity towards certain enzymes and receptors .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases .
  • Anticancer Potential : Some studies have explored its role as a lead compound in cancer treatment, focusing on its ability to inhibit cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are notable findings:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 2 Anti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory conditions.
Study 3 Anticancer ActivityIn vitro assays indicated that the compound inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 30 µM.

These findings highlight the diverse biological activities associated with this compound and underscore its potential as a therapeutic agent.

Future Directions

The ongoing research into this compound emphasizes the need for further exploration of its mechanisms and applications. Future studies should focus on:

  • In vivo Studies : To better understand the pharmacokinetics and efficacy in living organisms.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Structural Modifications : Investigating analogs of this compound could enhance its biological activity and selectivity.

Properties

IUPAC Name

2-benzylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJWJARHPAEWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291181
Record name 2-benzylpent-4-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-69-0
Record name α-2-Propen-1-ylbenzenepropanamide
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URL https://commonchemistry.cas.org/detail?cas_rn=7154-69-0
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Record name NSC 73724
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Record name NSC73724
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Record name 2-benzylpent-4-enamide
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Record name 2-ALLYL-2-BENZYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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